4-[2-(1-Ethylpropyl)-4-quinazolinylamino]benzoic acid
Description
4-[2-(1-Ethylpropyl)-4-quinazolinylamino]benzoic acid is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
4-[(2-pentan-3-ylquinazolin-4-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-13(4-2)18-22-17-8-6-5-7-16(17)19(23-18)21-15-11-9-14(10-12-15)20(24)25/h5-13H,3-4H2,1-2H3,(H,24,25)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSMYXNXVFIHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Ethylpropyl)-4-quinazolinylamino]benzoic acid typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to form 2-aminobenzamide.
Substitution Reaction: The quinazoline core is then subjected to a substitution reaction with 1-ethylpropylamine to introduce the 1-ethylpropyl group at the 2-position of the quinazoline ring.
Coupling with Benzoic Acid: The final step involves coupling the substituted quinazoline with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
4-[2-(1-Ethylpropyl)-4-quinazolinylamino]benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
4-[2-(1-Ethylpropyl)-4-quinazolinylamino]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(1-Ethylpropyl)-4-quinazolinylamino]benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Doxazosin: Another quinazoline derivative used for similar medical conditions.
Erlotinib and Gefitinib: Used for the treatment of lung and pancreatic cancers.
Uniqueness
4-[2-(1-Ethylpropyl)-4-quinazolinylamino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for therapeutic research .
Biological Activity
The compound 4-[2-(1-Ethylpropyl)-4-quinazolinylamino]benzoic acid is a derivative of benzoic acid that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H20N2O2
- Molecular Weight : 284.35 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| Log P | Not available |
Research indicates that derivatives of benzoic acid, including the quinazoline-based compounds, may interact with various biological pathways. The biological activity can be attributed to their ability to modulate protein degradation pathways such as:
- Ubiquitin-proteasome pathway (UPP)
- Autophagy-lysosome pathway (ALP)
In vitro studies have shown that certain benzoic acid derivatives enhance the activity of proteasomes and cathepsins, which are crucial for cellular homeostasis and protein turnover .
Anticancer Activity
Several studies have investigated the anticancer properties of quinazoline derivatives. For instance, a study highlighted the ability of certain quinazoline compounds to induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific enzymes that regulate cell cycle progression and survival .
Cytotoxicity Studies
A notable study evaluated the cytotoxic effects of various benzoic acid derivatives, including those similar to this compound, on human cancer cell lines. The results indicated that while some compounds exhibited significant cytotoxicity against Hep-G2 and A2058 cell lines, others showed minimal effects, suggesting a selective action based on structural variations .
Study 1: Antiproliferative Effects
In a study assessing the antiproliferative effects of various benzoic acid derivatives, it was found that compounds with quinazoline moieties demonstrated enhanced activity against several cancer cell lines compared to their non-quinazoline counterparts. This suggests that the incorporation of quinazoline enhances the biological efficacy of benzoic acid derivatives .
Study 2: Enzyme Inhibition
Another study focused on enzyme inhibition by this compound. It was shown to inhibit neurolysin and angiotensin-converting enzyme (ACE), which are critical in regulating blood pressure and neuropeptide metabolism. This inhibition suggests potential therapeutic applications in hypertension and neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
